Samarium acetate

CAS No.:

Cat. No.: VC17951478

Molecular Formula: C6H12O6Sm

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O6Sm |

|---|---|

| Molecular Weight | 330.5 g/mol |

| IUPAC Name | acetic acid;samarium |

| Standard InChI | InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4); |

| Standard InChI Key | DGVVPRHPLWDELQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.[Sm] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Hydration States

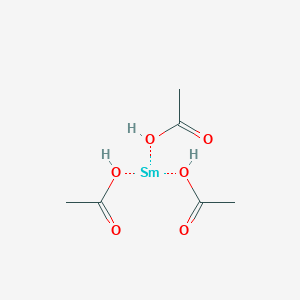

Samarium acetate is classified as a rare earth metal acetate, featuring samarium in its +3 oxidation state coordinated to three acetate anions. The anhydrous form has a molar mass of 327.49 g/mol, while the trihydrate and tetrahydrate forms exhibit molar masses of 381.54 g/mol and 399.37 g/mol, respectively . The tetrahydrate, commonly reported in industrial settings, crystallizes as a light yellow powder with a density of 1.94 g/cm³ .

Table 1: Physical Properties of Samarium Acetate

| Property | Anhydrous | Trihydrate | Tetrahydrate |

|---|---|---|---|

| Molar Mass (g/mol) | 327.49 | 381.54 | 399.37 |

| Density (g/cm³) | - | 1.94 | 1.94 |

| Solubility (25°C, g/100g H₂O) | ~12.6 | 15.0 | 15.0 |

| Crystal System | - | Tetragonal | Tetragonal |

The tetragonal crystal structure of the trihydrate and tetrahydrate forms is characterized by α=β=γ=90°, with samarium ions occupying octahedral sites coordinated by acetate ligands and water molecules .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Samarium acetate is typically synthesized via acid-base reactions between samarium(III) oxide (Sm₂O₃), hydroxide (Sm(OH)₃), or carbonate (Sm₂(CO₃)₃) and acetic acid. The general reactions are:

In controlled conditions, the reaction of Sm₂O₃ with 50% acetic acid yields the tetrahydrate after vacuum drying .

| Impurity | Concentration (wt%) |

|---|---|

| Fe₂O₃ | ≤0.0005 |

| SiO₂ | ≤0.002 |

| CaO | ≤0.001 |

| Cl⁻ | ≤0.002 |

Chemical Reactivity and Functional Behavior

Thermal Decomposition

Upon heating, samarium acetate decomposes to samarium oxide (Sm₂O₃) above 300°C, releasing CO₂ and H₂O. This property is exploited in catalyst preparation and ceramic precursor synthesis .

Solubility and Solution Chemistry

Samarium acetate exhibits moderate water solubility (15 g/100 mL at 25°C), forming clear solutions. In acidic media, it participates in ligand substitution reactions, while in basic conditions, it precipitates as Sm(OH)₃ .

Advanced Applications

Hydrocarbon Synthesis

Samarium oxide catalysts derived from acetate precursors demonstrate high activity in CO/H₂ gas mixtures, producing iso-C₄ hydrocarbons (e.g., isobutane) at 350–500°C and 4–6 MPa . The catalyst achieves 72% selectivity for branched alkanes, attributed to its tetragonal phase and surface acidity .

Polymerization Initiator

Samarium acetate initiates ring-opening polymerization of trimethylene carbonate (TMC) under solvent-free conditions (70–150°C), yielding poly(trimethylene carbonate) (PTMC) with = 3,110–38,400 Da . The coordination-insertion mechanism involves acyl-oxygen bond cleavage, as confirmed by -NMR end-group analysis .

Corrosion Inhibition

In 3.5% NaCl solutions, 200 mg/L Sm(OAc)₃ reduces the corrosion rate of 7075 aluminum alloy by 72.2% through formation of Sm(OH)₃ surface films. Mixed with ytterbium acetate (1:2 ratio), inhibition efficiency reaches 94.3%, enhancing battery anode performance .

Table 3: Corrosion Inhibition Performance

| Additive | Inhibition Efficiency (%) | Anode Capacity (mA·h/g) |

|---|---|---|

| None | 0 | 1,754.4 |

| Sm(OAc)₃ (200 mg/L) | 72.2 | 1,923.7 |

| Yb(OAc)₃ (200 mg/L) | 94.3 | 2,040.8 |

Nuclear and Medical Applications

Samarium-153 complexes derived from acetate precursors are used in radiopharmaceuticals (e.g., -EDTMP) for bone cancer pain palliation. The high neutron absorption cross-section of natural samarium also makes it suitable for nuclear reactor control rods .

Characterization Techniques

Spectroscopic Analysis

-

FTIR: Acetate C-O asymmetric stretching at 1,550 cm⁻¹ and Sm-O vibrations at 420 cm⁻¹ .

-

XRD: Peaks at 2θ = 28.4°, 32.7°, and 47.9° confirm tetragonal structure (ICDD 00-024-1148) .

Thermal Analysis

TGA curves show mass losses at 110°C (hydration water) and 300°C (acetate decomposition), with total residue of 42.3% Sm₂O₃ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume